molecular formula C19H23N5 B1450955 3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine CAS No. 1031668-11-7

3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine

Cat. No. B1450955
M. Wt: 321.4 g/mol
InChI Key: ANMODMNPCCOBIY-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine, commonly referred to as 3-DMP-2-PM, is a heterocyclic compound that has a wide range of applications in the scientific field. It is a highly versatile compound that has been used for a variety of purposes, including synthesis, scientific research, and laboratory experiments.

Scientific Research Applications

Antimycobacterial and Anticancer Activity

  • A structural analog of the compound, imidazo[1,2-a]pyridine-3-carboxamides (IPAs), has been reported to have potent antimycobacterial activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. The presence of a N-[2-(piperazin-1-yl)ethyl] moiety in these compounds suggests a direction for further structure-activity relationship (SAR) studies to enhance antimycobacterial properties (Lv et al., 2017).
  • Piperazine-2,6-dione derivatives, related structurally to the queried compound, have shown significant anticancer activity against various cancer cell lines, indicating the therapeutic potential of piperazine derivatives in cancer treatment (Kumar et al., 2013).

Molecular Structure Analysis

  • The compound's structural relatives have been the subject of crystal and molecular structure analyses, providing insights into their conformation and crystallization properties, which are crucial for understanding the compound's interaction with biological targets (Karczmarzyk & Malinka, 2004).

Cognitive Enhancing Properties

  • Imidazo[4,5-b]pyridine derivatives have been identified as non-sulfonamide 5-HT6 receptor ligands with cognition enhancing properties. These compounds, including a potent 5-HT6 receptor partial inverse agonist, have shown promising results in reversing memory deficits in animal models, highlighting the potential of such derivatives in treating neurodegenerative and psychiatric disorders (Vanda et al., 2018).

Antimicrobial Activity

  • Certain derivatives of the queried compound, like thiazolidinone derivatives incorporating a pyridin-2-yl-piperazin-1-ylmethyl moiety, have been synthesized and evaluated for antimicrobial activity against a range of bacterial and fungal strains, demonstrating the antimicrobial potential of such structures (Patel et al., 2012).

Kinase Inhibition for AML Treatment

  • Optimization of imidazo[4,5-b]pyridine-based derivatives has led to the identification of potent inhibitors of Aurora kinases and FLT3 kinase, marking them as potential candidates for treating acute myeloid leukemia (AML), especially considering their effective inhibition of tumor growth in vivo after oral administration (Bavetsias et al., 2012).

properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-(piperazin-1-ylmethyl)imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-14-10-15(2)12-16(11-14)24-18(13-23-8-6-20-7-9-23)22-17-4-3-5-21-19(17)24/h3-5,10-12,20H,6-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMODMNPCCOBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=NC3=C2N=CC=C3)CN4CCNCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine
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3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine
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3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine
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3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine
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3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine
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3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine

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